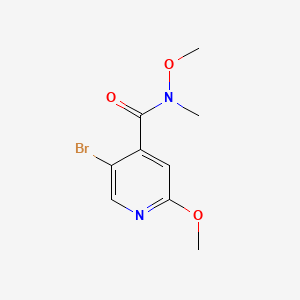
5-Bromo-N,2-dimethoxy-N-methylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,2-dimethoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C9H11BrN2O3. It is known for its unique structure, which includes a bromine atom, two methoxy groups, and a methylisonicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,2-dimethoxy-N-methylisonicotinamide typically involves the bromination of N,2-dimethoxy-N-methylisonicotinamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,2-dimethoxy-N-methylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N,2-dimethoxy-N-methylisonicotinamide.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or Grignard reagents (RMgX) are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce N,2-dimethoxy-N-methylisonicotinamide, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
5-Bromo-N,2-dimethoxy-N-methylisonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-N,2-dimethoxy-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Similar structure with bromine and methoxy groups.
N-(pyrimidin-2-yl)alkyl/arylamide: Shares the amide functional group and potential biological activities.
Uniqueness
5-Bromo-N,2-dimethoxy-N-methylisonicotinamide is unique due to its specific combination of bromine, methoxy, and methylisonicotinamide moieties.
Properties
Molecular Formula |
C9H11BrN2O3 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
5-bromo-N,2-dimethoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C9H11BrN2O3/c1-12(15-3)9(13)6-4-8(14-2)11-5-7(6)10/h4-5H,1-3H3 |
InChI Key |
LZJIXTKMBZTNTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=NC=C1Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
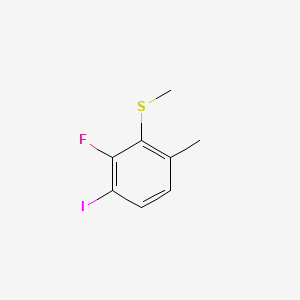
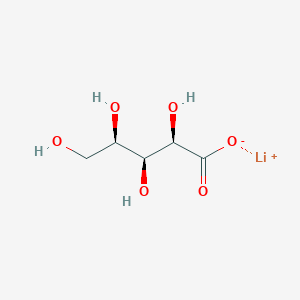
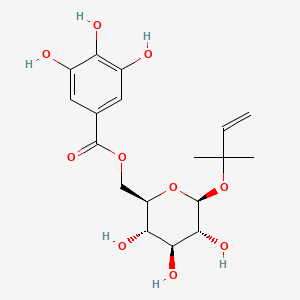
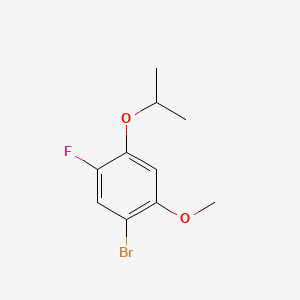
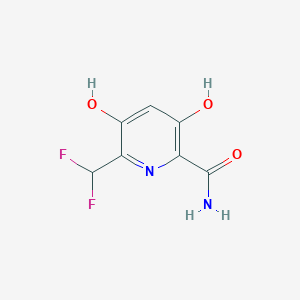
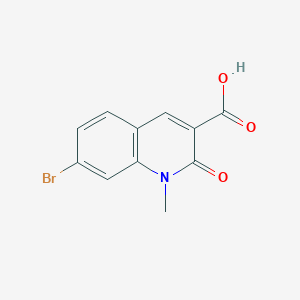
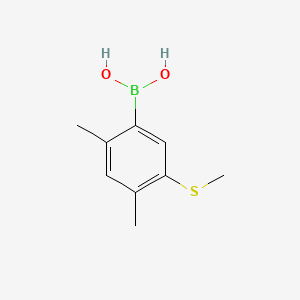
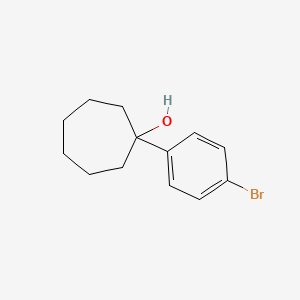
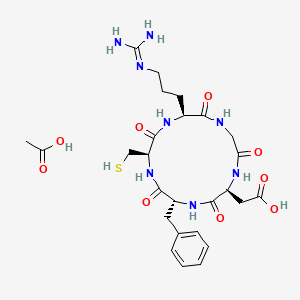
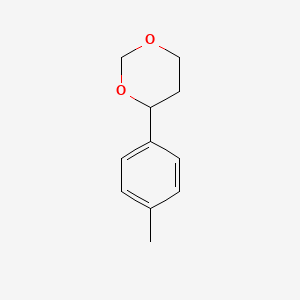
![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)

![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)
